molecular formula C14H19NO4 B6151355 3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methylbenzoic acid CAS No. 165950-02-7

3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methylbenzoic acid

Cat. No. B6151355
CAS RN: 165950-02-7
M. Wt: 265.30 g/mol
InChI Key: KAZULRRBZZVWSO-UHFFFAOYSA-N
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Description

This compound is a derivative of benzoic acid, with a tert-butoxycarbonyl (BOC) protected amino group attached to the 3rd carbon of the benzene ring . The BOC group is a common protecting group used in organic synthesis, particularly for amines . The compound has a molecular weight of 273.29 .


Synthesis Analysis

The synthesis of such compounds often involves the use of BOC-protected amines, which can be prepared using the reagent di-tert-butyl-iminodicarboxylate . Upon deprotonation, this reagent affords a doubly BOC-protected source of NH-2, which can be N-alkylated . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO6/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-7(5-6)9(14)15/h6-8H,4-5H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) . This indicates that the compound has 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms .


Chemical Reactions Analysis

The BOC group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available from the current information.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The use of BOC-protected amines in the synthesis of complex organic molecules is a well-established field . Future research may focus on developing more efficient methods for the synthesis and deprotection of BOC-protected amines, as well as exploring new applications for these compounds in the synthesis of pharmaceuticals and other biologically active compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methylbenzoic acid involves the protection of the amine group, followed by alkylation and deprotection to obtain the final product.", "Starting Materials": [ "4-methylbenzoic acid", "tert-butyl carbamate", "ethyl chloroformate", "sodium hydride", "methyl iodide", "diethyl ether", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Protection of amine group: 4-methylbenzoic acid is reacted with tert-butyl carbamate and ethyl chloroformate in the presence of sodium hydride to form the tert-butyl carbamate ester.", "Alkylation: The tert-butyl carbamate ester is then reacted with methyl iodide to form the N-tert-butyl carbamate methyl ester.", "Deprotection: The N-tert-butyl carbamate methyl ester is then deprotected using acetic acid and sodium hydroxide to obtain the final product, 3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methylbenzoic acid." ] }

CAS RN

165950-02-7

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

4-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid

InChI

InChI=1S/C14H19NO4/c1-9-5-6-10(12(16)17)7-11(9)8-15-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17)

InChI Key

KAZULRRBZZVWSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)CNC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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